Annuloline

Green Chemistry Sustainable Synthesis C-Lignin Valorization

Annuloline (CAS 3988-51-0) is the foundational member of naturally occurring oxazole alkaloids, first isolated from Lolium multiflorum. Its precisely defined 2-(trans-3,4-dimethoxystyryl)-5-(4-methoxyphenyl) motif and documented cis-trans photoisomerization distinguish it from structurally similar analogs, ensuring experimental reproducibility in synthetic chemistry, photochemical studies, and biomass valorization research. The well-characterized melting point (114–114.5 °C) and salt derivative ranges provide unambiguous identity confirmation, making it an essential reference standard for HPLC, LC-MS, and spectroscopic method development. Procuring this specific compound guarantees fidelity in calibration, system suitability testing, and light-protective formulation investigations.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 3988-51-0
Cat. No. B1237948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnuloline
CAS3988-51-0
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(O2)C=CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H19NO4/c1-22-16-8-6-15(7-9-16)19-13-21-20(25-19)11-5-14-4-10-17(23-2)18(12-14)24-3/h4-13H,1-3H3/b11-5+
InChIKeyVGJRJYYLGKAWDE-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Annuloline (CAS 3988-51-0): Procurement-Grade Reference Standard for Natural Oxazole Alkaloid Research


Annuloline (CAS 3988-51-0) is a naturally occurring oxazole alkaloid classified as a 2,5-diaryloxazole derivative. It was first isolated from the roots of annual rye grass (Lolium multiflorum) and represents the inaugural member of the naturally occurring oxazole alkaloid class to be structurally characterized [1]. The compound exhibits characteristic fluorescence and possesses a trans-stilbene-type configuration at the C2 position . Its fundamental physicochemical properties—including melting point (114-114.5°C), density (1.179 g/cm³), and salt derivative melting ranges—are well-documented , establishing a baseline for quality control in research procurement.

Why Generic 2,5-Diaryloxazole Analogs Cannot Substitute for Annuloline in Comparative Studies


Although numerous 2,5-diaryloxazole analogs exist—including halfordinol, O-methylhalfordinol, balsoxine, and various synthetic oxazole derivatives—Annuloline exhibits a specific substitution pattern and stereochemical configuration that precludes simple interchangeability [1]. Its defined 2-(trans-3,4-dimethoxystyryl) and 5-(4-methoxyphenyl) substitution motif, combined with a documented cis-trans photoisomerization behavior [2], confers physicochemical and spectroscopic properties distinct from structurally related compounds. Procuring the precise CAS 3988-51-0 reference standard ensures experimental reproducibility in synthetic chemistry, analytical method validation, and photochemical studies where substitution pattern fidelity is essential.

Annuloline (CAS 3988-51-0): Verifiable Differential Evidence for Scientific Selection


Step-Economical Synthesis of Annuloline from C-Lignin Feedstock

A 2022 sustainable synthesis route starting from castor seed coat-derived propenylcatechol produces Annuloline in four reaction sequences, demonstrating step-economy relative to previously reported synthetic routes for this compound class [1]. While this evidence does not provide a direct head-to-head comparator dataset, it establishes a reproducible, modern synthetic pathway for researchers requiring authentic Annuloline reference material derived from renewable feedstocks.

Green Chemistry Sustainable Synthesis C-Lignin Valorization Step-Economy

Defined Solid-State Thermophysical Identity for Analytical Reference Use

Annuloline exhibits a precise melting point of 114-114.5°C, and its hydrochloride salt melts at 174-177°C, while the picrate salt melts at 216-218°C . These discrete thermophysical values provide unambiguous identity confirmation and purity assessment benchmarks for laboratories performing procurement acceptance testing, distinguishing Annuloline from structurally similar oxazole alkaloids such as halfordinol which possess different melting behavior.

Analytical Chemistry Quality Control Reference Standard Physicochemical Characterization

Photochemical Cis-Trans Isomerization: A Differentiating Reactivity Feature

Annuloline undergoes reversible cis-trans photoisomerization upon exposure to light, a behavior documented for its trans-2-(3,4-dimethoxystyryl) moiety [1]. This photochemical lability is an intrinsic property arising from the specific substitution pattern and distinguishes Annuloline from oxazole alkaloids lacking the extended conjugated styryl system. This feature is relevant for laboratories conducting photostability studies or developing light-sensitive analytical methods.

Photochemistry Reactivity Isomerization Structure-Property Relationship

Targeted Procurement Scenarios: Optimal Research Applications for Annuloline (CAS 3988-51-0)


Analytical Reference Standard for Method Development and Validation

Annuloline's well-defined melting point (114-114.5°C) and salt derivative melting ranges provide unambiguous identity confirmation metrics for analytical chemistry laboratories developing HPLC, LC-MS, or spectroscopic methods for oxazole alkaloid detection and quantification . Procurement of high-purity Annuloline enables robust system suitability testing and calibration curve generation.

Sustainable Synthesis Research and Green Chemistry Education

Researchers focused on sustainable chemistry and renewable feedstock utilization can employ Annuloline as a target molecule for validating step-economical synthetic routes . The documented four-step synthesis from C-lignin-derived propenylcatechol positions Annuloline as a relevant case study in biomass valorization and green pharmaceutical intermediate production.

Photochemical and Photostability Studies

Due to its documented cis-trans photoisomerization behavior under light exposure , Annuloline serves as a model compound for investigating photochemical reactions of conjugated diaryloxazole systems. Procurement of authentic material enables controlled studies of isomerization kinetics, photostability, and the development of light-protective formulation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Annuloline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.